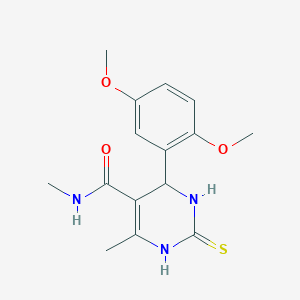
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide, also known as DPA-714, is a novel ligand that has gained attention in the field of nuclear medicine. It is a selective ligand for the translocator protein (TSPO), which is found in the outer mitochondrial membrane of cells. The TSPO has been implicated in a variety of physiological and pathological processes, including inflammation, neurodegeneration, and cancer. The ability to selectively target the TSPO with DPA-714 has led to its use in a variety of scientific research applications.
Wirkmechanismus
The TSPO is involved in a variety of physiological and pathological processes, including cholesterol transport, apoptosis, and immune response. The exact mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide is not fully understood, but it is thought to modulate the activity of the TSPO, leading to changes in these processes.
Biochemical and Physiological Effects:
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In animal studies, N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has been shown to reduce inflammation and improve cognitive function in models of neurodegeneration. It has also been shown to inhibit the growth of cancer cells in vitro. These effects are thought to be mediated by the modulation of TSPO activity.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has several advantages for use in lab experiments. It is a highly selective ligand for the TSPO, which allows for the specific targeting of this protein in cells and tissues. It is also well-tolerated in animals and has minimal toxicity. However, there are some limitations to its use. N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has a relatively short half-life, which can limit its usefulness in certain experiments. It is also relatively expensive, which can be a barrier to its use in some labs.
Zukünftige Richtungen
There are several future directions for the use of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide in scientific research. One area of interest is the development of novel TSPO ligands with improved pharmacokinetic properties. This could lead to the development of more effective imaging agents and therapeutics for a variety of diseases. Another area of interest is the use of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide in combination with other drugs or treatments to enhance their efficacy. Finally, there is a need for further research into the exact mechanism of action of N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide and the TSPO, which could lead to a better understanding of the role of this protein in disease processes.
Wissenschaftliche Forschungsanwendungen
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has been used in a variety of scientific research applications, including imaging studies and drug development. Its ability to selectively target the TSPO has made it a valuable tool in the study of inflammation, neurodegeneration, and cancer. In imaging studies, N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has been labeled with various isotopes to allow for non-invasive imaging of TSPO expression in vivo. In drug development, N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide has been used as a lead compound for the development of novel TSPO ligands with improved pharmacokinetic properties.
Eigenschaften
IUPAC Name |
N-(4,5-diphenyl-1,3-oxazol-2-yl)-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-16-12-14-19(15-13-16)28(25,26)24-22-23-20(17-8-4-2-5-9-17)21(27-22)18-10-6-3-7-11-18/h2-15H,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFPEFZXYIGJTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,4-dimethoxy-6-[3-(1H-pyrazol-1-yl)phenyl]-1,3,5-triazine](/img/structure/B3989086.png)
![5-(2,3-dimethoxyphenyl)-1-[2-(dimethylamino)ethyl]-4-(2-furoyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3989091.png)
![ethyl 4-[4-(2-furoyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3989096.png)


![ethyl 1-[(6-methoxy-2-oxo-1,3-benzoxazol-3(2H)-yl)methyl]-4-piperidinecarboxylate](/img/structure/B3989124.png)
![N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide](/img/structure/B3989127.png)

![4-nitrophenyl 4-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)benzoate](/img/structure/B3989147.png)
![1-[(1,3-benzothiazol-2-ylthio)acetyl]-6-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B3989154.png)
![N-{[4-(4-nitrophenyl)-1-piperazinyl]methyl}nicotinamide](/img/structure/B3989166.png)
![methyl 2-[(dibenzo[b,d]furan-2-ylsulfonyl)amino]-3,4,5-trimethoxybenzoate](/img/structure/B3989171.png)
![2-(1-cyclopentyl-3-oxo-2-piperazinyl)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide](/img/structure/B3989174.png)
